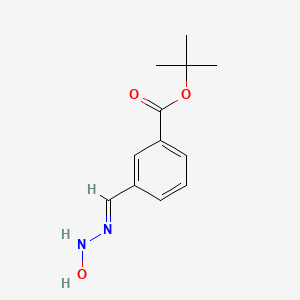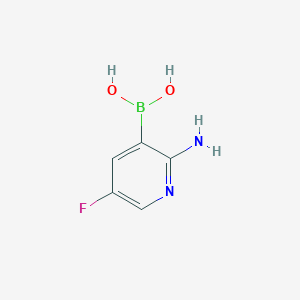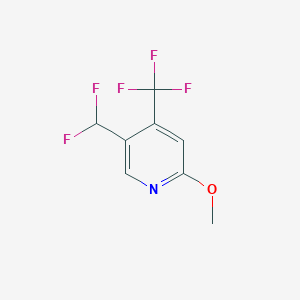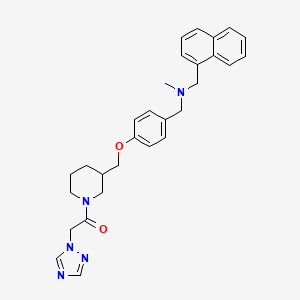
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Starting Materials: The synthesis begins with tert-butyl benzoate and a suitable hydrazine derivative.
Reaction Conditions: The reaction is often conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base like sodium acetate.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate involves its interaction with molecular targets in biological systems. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde Hydrazone: A simpler hydrazone with similar reactivity.
Acetone Hydrazone: Another hydrazone with a different carbonyl precursor.
Phenylhydrazone: A hydrazone derived from phenylhydrazine.
Uniqueness
(E)-tert-Butyl3-((2-hydroxyhydrazono)methyl)benzoate is unique due to its specific tert-butyl and benzoate groups, which can influence its reactivity and properties. These structural features may confer distinct advantages in terms of stability, solubility, and biological activity compared to other hydrazones.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)10-6-4-5-9(7-10)8-13-14-16/h4-8,14,16H,1-3H3/b13-8+ |
InChI Key |
HVANHFKPXNTOSC-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)/C=N/NO |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C=NNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)








